REACTION_CXSMILES
|
C([O-])(O)=O.[Na+].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8].[C:11](=[O:18])([S:15][CH2:16][CH3:17])[O:12][CH2:13]I>O.C(Cl)Cl>[C:11](=[O:18])([S:15][CH2:16][CH3:17])[O:12][CH2:13][O:9][C:6](=[O:10])[CH2:7][CH3:8] |f:0.1|
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
HSO4
|
Quantity
|
91.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20.1 mL
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
540 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
540 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The residue is stirred in Et2O (800 mL) during the night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added during 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
the temperature below 30° C
|
Type
|
CUSTOM
|
Details
|
2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
WASH
|
Details
|
washed with H2O (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with Et2O (50 mL)
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCOC(CC)=O)(SCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |